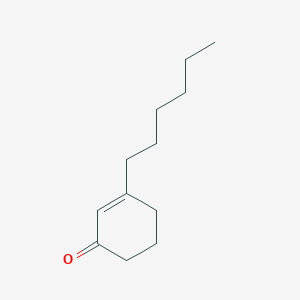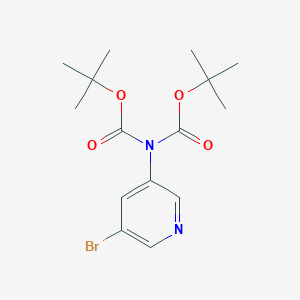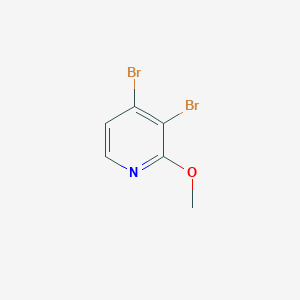
3-Hexyl-2-cyclohexenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-2-cyclohexenone is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a hexyl group attached to the third carbon and a ketone functional group on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hexyl-2-cyclohexenone can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another route .
Industrial Production Methods: Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hexyl-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are often employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones.
Aplicaciones Científicas De Investigación
3-Hexyl-2-cyclohexenone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hexyl-2-cyclohexenone involves its interaction with various molecular targets. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways . The compound’s reactivity with nucleophiles makes it a valuable tool in synthetic organic chemistry .
Comparación Con Compuestos Similares
Cyclohexenone: A simpler analog without the hexyl group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a hexyl group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group at the third carbon.
Uniqueness: 3-Hexyl-2-cyclohexenone is unique due to its hexyl substituent, which imparts distinct chemical and physical properties compared to its simpler analogs . This uniqueness makes it valuable in specialized applications where specific reactivity or properties are desired .
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,2-9H2,1H3 |
Clave InChI |
SAOPBTOIBJXDSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=O)CCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Hydroxymethyl)-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8596119.png)

![Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate](/img/structure/B8596140.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)







